tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-pyridin-2-yloxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWODXVNKQZVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739054 | |
| Record name | tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029715-22-7 | |
| Record name | 1,1-Dimethylethyl N-[2-(2-pyridinyloxy)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029715-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Advanced Protocol: Utilization of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate in Drug Design
Topic: Applications of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide
Abstract & Strategic Utility
This compound (CAS: 1029715-22-7) is a specialized bifunctional building block used extensively in medicinal chemistry to install the 2-(pyridin-2-yloxy)ethyl-amine motif. This structural unit serves two critical roles in drug design:
-
Pharmacophore Installation: The pyridine ring acts as a hydrogen bond acceptor (HBA) and a weak base (
), often interacting with solvent-exposed residues in kinase or GPCR binding pockets. -
Physicochemical Modulation: The ether linkage (-O-) introduces rotational freedom and polarity, improving aqueous solubility compared to all-carbon linkers, while the ethyl spacer provides optimal distance for "reaching" distinct sub-pockets.
This guide details the synthesis, deprotection, and coupling of this moiety, focusing on its application in Kinase Inhibitors (e.g., c-Met, CDK pathways) and PROTAC linker design.
Chemical Properties & Handling
| Property | Data | Critical Note |
| CAS Number | 1029715-22-7 | Verify CAS; often confused with ketone analogs. |
| Molecular Formula | MW: 238.29 g/mol | |
| Physical State | White to off-white solid | Store at 2-8°C; Hygroscopic. |
| Solubility | Soluble in DCM, MeOH, DMSO | Poor solubility in hexanes/water. |
| Stability | Stable under basic/neutral conditions | Acid Labile: Boc group hydrolyzes at pH < 2. |
Experimental Protocols
Protocol A: Synthesis of the Building Block (O-Alkylation)
Rationale: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The
Reagents:
-
2-Fluoropyridine (1.0 equiv)[1]
- -Boc-ethanolamine (1.2 equiv)
-
Sodium Hydride (NaH, 60% in oil, 1.5 equiv)
-
Anhydrous DMF (0.5 M concentration)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under
, dissolve -Boc-ethanolamine in anhydrous DMF. Cool to 0°C. -
Deprotonation: Carefully add NaH portion-wise. Evolution of
gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases (Formation of sodium alkoxide). -
Addition: Add 2-fluoropyridine dropwise via syringe.
-
Reaction: Warm to Room Temperature (RT) and stir for 1-2 hours. If conversion is slow (monitor by TLC/LCMS), heat to 60°C.
-
Checkpoint: 2-Fluoropyridine is volatile; ensure the system is sealed if heating.
-
-
Quench & Workup: Cool to 0°C. Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with (5x) to remove DMF, then Brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Self-Validation Criteria:
-
NMR: Appearance of pyridine protons (
8.1-6.7 ppm) and retention of the Boc singlet ( 1.4 ppm). -
Absence of N-alkylation:
-alkylated pyridine shows distinct chemical shifts compared to -alkylated pyridones.
Protocol B: Deprotection (Boc Removal)
Rationale: Controlled removal of the Boc group releases the primary amine for subsequent coupling.
Reagents:
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Dichloromethane (DCM).
Methodology:
-
Dissolve the carbamate (Protocol A product) in DCM (0.1 M).
-
Add TFA (10-20 equiv) dropwise at 0°C.
-
Stir at RT for 1-2 hours.
-
Workup (Critical): The product will be the TFA salt.
-
Option 1 (Isolation as salt): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.
-
Option 2 (Free base): Neutralize with saturated
, extract with DCM/MeOH (9:1) to ensure the polar amine transfers to the organic phase.
-
Protocol C: Coupling to Drug Scaffolds
Application: Attaching the linker to a carboxylic acid core (e.g., a kinase hinge-binder).
Reagents:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
Amine Salt (from Protocol B, 1.1 equiv)[2]
-
HATU (1.2 equiv)
-
DIPEA (3-5 equiv)
-
DMF.
Methodology:
-
Dissolve the Acid and HATU in DMF. Stir for 5 mins to activate the ester.
-
Add the Amine salt and DIPEA.
-
Stir at RT for 2-4 hours.
-
Purification: Reverse-phase HPLC is recommended due to the polarity of the pyridine-amine motif.
Application Logic & Visual Workflows
Diagram 1: Synthesis & Application Workflow
This diagram illustrates the flow from raw materials to the final bioactive conjugate.
Caption: Step-by-step synthetic pathway for installing the pyridine-ether motif into drug candidates.
Diagram 2: Decision Logic for Linker Selection
Why choose this specific linker over others?
Caption: Decision matrix for selecting the Pyridine-Ether linker based on solubility and binding requirements.
Case Studies & Medicinal Chemistry Context
1. Kinase Inhibitors (c-Met & CDK4/6 Context): In the development of inhibitors for kinases like c-Met and CDK4/6 , the ATP-binding pocket often opens into a solvent-exposed region.
-
Role of the Motif: The ethyl chain acts as a spacer to exit the deep hydrophobic pocket. The ether oxygen breaks the lipophilicity of the chain. The pyridine ring sits at the solvent interface, often forming water-mediated hydrogen bonds or interacting with specific residues (e.g., Arginine or Lysine) via cation-
interactions. -
Example: While specific proprietary structures vary, the 2-(pyridin-2-yloxy)ethyl motif is functionally analogous to the solubilizing tails seen in compounds like Gefitinib (morpholine-propoxy) but offers a distinct vector and basicity profile.
2. PROTAC Linkers:
-
Application: This molecule is an ideal "short" linker for PROTACs. The pyridine can serve as a "handle" for further functionalization or simply as a rigidifying element in the linker chain to reduce the entropic penalty of binding.
References
-
Synthesis of 2-Alkoxypyridines via SNAr
-
Pyridine Motifs in Kinase Inhibitors
-
General Utility of Carbamates in Drug Design
-
Commercial Availability & CAS Verification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data Insights - Pharmaceutical Technology [pharmaceutical-technology.com]
Troubleshooting & Optimization
tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate stability and storage issues
Executive Summary
This compound is a bifunctional linker widely used in PROTAC® and medicinal chemistry applications. It features a Boc-protected primary amine and a 2-alkoxypyridine moiety. While generally stable under neutral conditions, it exhibits two primary failure modes: acid-catalyzed deprotection (loss of Boc) and physical state degradation (hygroscopicity/oiling out).
This guide synthesizes field data and structural analysis to provide actionable storage and troubleshooting protocols.
Part 1: The "Gold Standard" Storage Protocol
The Core Problem: The pyridine nitrogen is a Lewis base, while the Boc carbamate is acid-labile. If this compound is stored near acidic reagents or in an environment with acidic vapors (e.g., a shared acid cabinet), the pyridine ring can protonate, locally increasing acidity and catalyzing the cleavage of the Boc group [1].
Recommended Storage Conditions
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Retards thermal elimination of isobutylene from the Boc group [2]. |
| Atmosphere | Inert (Argon/N₂) | Prevents moisture absorption. Pyridine derivatives are hygroscopic; water promotes hydrolysis. |
| Container | Amber Glass | While not highly photo-labile, amber glass prevents slow N-oxidation of the pyridine ring. |
| Physical State | Desiccated | Prevents "oiling out." The flexible ethyl linker inhibits crystal packing; moisture exacerbates this. |
⚠️ Critical Warning: Do NOT store this compound in the same secondary container as strong acids (HCl, TFA) or acid chlorides. Cross-contamination via vapor is a known cause of spontaneous deprotection.
Part 2: Troubleshooting & FAQs
Issue 1: "My compound degraded in the NMR tube."
Symptoms: The
-
Immediate: Filter your CDCl
through a small plug of basic alumina before use. -
Systemic: Switch to DMSO-d
or Methanol-d for analysis. These solvents are non-acidic and stabilize the polar carbamate.
Issue 2: "The solid turned into a sticky oil."
Symptoms: The white/off-white solid becomes a viscous gum upon storage.
Root Cause: Solvent Inclusion & Hygroscopicity.
The 2-alkoxypyridine motif often traps chlorinated solvents (DCM/CHCl
-
Dissolve the oil in a minimal amount of DCM.
-
Perform a "chase" evaporation: Add excess diethyl ether or hexanes and rotovap to dryness. Repeat 3x.
-
Dry under high vacuum (<1 mbar) for 12+ hours to remove bound solvent.
Issue 3: "I see a new impurity after heating the reaction."
Symptoms: Loss of product during reactions requiring temperatures >80°C. Root Cause: Thermal Boc Elimination. While Boc groups are generally stable up to ~150°C, the presence of the basic pyridine ring can sometimes facilitate internal elimination pathways or "Chapman-like" rearrangements of the alkoxypyridine at very high temperatures [5]. Solution:
-
Keep reaction temperatures below 80°C .
-
If high heat is required, consider switching the protecting group to a Cbz (benzyl carbamate) or Phthalimide, which are more thermally robust.
Part 3: Mechanism of Failure (Visualized)
The following diagram illustrates the two primary degradation pathways: Acid-Catalyzed Hydrolysis (Storage/NMR issue) and Thermal Elimination (Process issue).
Figure 1: Degradation pathways. The red path (Acid) is the most common cause of storage failure. The yellow path (Heat) occurs during aggressive drying or synthesis.
Part 4: Synthesis & Purification Workflow
To ensure maximum stability during the isolation of this compound (e.g., from the reaction of N-Boc-ethanolamine and 2-fluoropyridine), follow this optimized workflow:
-
Quench: Do not use strong acids to quench the reaction. Use saturated NH
Cl or water. -
Extraction: Use EtOAc or DCM.[1] Crucial: Wash the organic layer with saturated NaHCO
to ensure the Boc group remains in a neutral/basic environment. -
Drying: Use Na
SO (neutral) rather than MgSO (slightly acidic). -
Concentration: Do not heat the water bath above 40°C.
-
Purification (Column Chromatography):
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: Hexanes/EtOAc.
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why? Silica gel is slightly acidic. The TEA neutralizes surface silanols, preventing on-column deprotection of the Boc group [6].
-
References
-
Greene, T.W., Wuts, P.G.M. (1999).[2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Boc acid-lability).
-
BenchChem. (2025).[4] Stability of the Boc Protecting Group: A Comparative Guide. (Thermal decomposition data).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Discusses solvent acidity/decomposition).
-
Fisher Scientific. (2024). Safety Data Sheet: Pyridine Derivatives. (Hygroscopicity and storage of pyridine-based linkers).
-
Mattioli, C., et al. (2015). Proposed mechanism for the Boc thermal decomposition. ResearchGate.
-
Chemistry Steps. (2024). Boc Protecting Group for Amines - Stability and Removal. (Purification protocols using basic modifiers).
Sources
Technical Support Center: Troubleshooting Failed tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate Reactions
Welcome to the technical support center for the synthesis of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-Boc protection reaction. Here, we delve into the causality behind experimental outcomes, offering field-proven insights to optimize your synthesis and troubleshoot failed reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by an in-depth analysis of potential causes and actionable solutions.
Question 1: Why is my reaction showing low to no conversion of the starting amine, 2-(pyridin-2-yloxy)ethan-1-amine?
Answer:
Low or no conversion in this Boc protection reaction is a common issue that can be attributed to several factors, primarily related to the quality of reagents and the reaction conditions.
-
Cause 1: Inactive Di-tert-butyl dicarbonate (Boc-anhydride) Boc-anhydride is highly susceptible to degradation by moisture and heat.[1][2] If the reagent has been improperly stored or handled, it may have hydrolyzed to tert-butanol and carbon dioxide, rendering it inactive.
Solution:
-
Always use a fresh bottle of Boc-anhydride or one that has been stored under anhydrous conditions.
-
Consider running a small-scale control reaction with a simple amine of known reactivity (e.g., benzylamine) to confirm the activity of your Boc-anhydride.
-
-
Cause 2: Inadequate Base While the starting amine is a nucleophile, a non-nucleophilic base is typically used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[3] An inappropriate choice or insufficient amount of base can lead to a sluggish or stalled reaction.
Solution:
-
Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).
-
Ensure you are using at least a stoichiometric equivalent of the base relative to the starting amine. An excess (1.1-1.5 equivalents) is often recommended to drive the reaction to completion.
-
-
Cause 3: Suboptimal Reaction Temperature The Boc protection of amines is often carried out at room temperature.[4] However, if the nucleophilicity of the amine is low, or if there is steric hindrance, a slightly elevated temperature may be required.
Solution:
-
If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50 °C.[5] Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions at higher temperatures.
-
Question 2: My TLC/LC-MS analysis shows multiple unexpected spots/peaks. What are the likely side products and how can I avoid them?
Answer:
The formation of multiple products indicates the presence of side reactions. In the synthesis of this compound, several side reactions are possible.
-
Cause 1: Double Boc-protection Although less common with primary amines, under forcing conditions or with a large excess of Boc-anhydride and a strong base, a second Boc group can be added to the carbamate nitrogen, forming a di-Boc protected amine.
Solution:
-
Use a controlled stoichiometry of Boc-anhydride (typically 1.1-1.2 equivalents).
-
Avoid excessively high temperatures and prolonged reaction times.
-
-
Cause 2: Reaction at the Pyridine Nitrogen The nitrogen atom of the pyridine ring is also nucleophilic and can potentially react with Boc-anhydride, especially if activated.[6] This is more likely if a highly activating catalyst like 4-dimethylaminopyridine (DMAP) is used in excess.
Solution:
-
Avoid the use of highly nucleophilic catalysts like DMAP, or use them in strictly catalytic amounts (0.05-0.1 equivalents).
-
Standard conditions with a non-nucleophilic base like TEA or DIEA should favor N-acylation of the primary amine.
-
-
Cause 3: Cleavage of the Aryl Ether Linkage Aryl ether bonds are generally stable, but can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures.[7][8] While unlikely under standard Boc protection conditions, this could be a concern if the reaction is run for extended periods at high temperatures with a strong base.
Solution:
-
Maintain mild reaction conditions (room temperature to 50 °C).
-
Use a non-nucleophilic base to minimize the basicity of the reaction mixture.
-
Question 3: I have obtained the desired product, but I am struggling with its purification. What is an effective purification strategy?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting materials, Boc-anhydride byproducts, and potential side products.
-
Work-up Procedure:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification by Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the product.
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity. The product is moderately polar and should elute after unreacted Boc-anhydride and before the more polar starting amine.
-
TLC Monitoring: Use TLC to identify the fractions containing the pure product. A common stain for carbamates is potassium permanganate.
-
-
Acid-Base Extraction for Amine Removal: If the main impurity is the unreacted starting amine, an acid wash can be effective.
-
Dissolve the crude product in an organic solvent.
-
Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Dry and concentrate the organic layer.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this reaction? A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are aprotic and can dissolve both the starting materials and reagents. Acetonitrile is also a suitable option.[4]
-
Q2: Can I use a stronger base like sodium hydride (NaH)? A2: It is not recommended. Strong, nucleophilic bases can react with Boc-anhydride and may promote side reactions, including potential cleavage of the aryl ether bond. Stick to non-nucleophilic organic bases like TEA or DIEA.[3]
-
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under UV light and/or with a potassium permanganate stain. The product should have a higher Rf value than the starting amine. Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive monitoring of the consumption of starting material and the formation of the product.
-
Q4: My starting material, 2-(pyridin-2-yloxy)ethan-1-amine, appears to be impure. How can I purify it? A4: The purity of the starting amine is crucial for a successful reaction. It can be purified by distillation under reduced pressure or by column chromatography on silica gel using a polar solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
To a solution of 2-(pyridin-2-yloxy)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.1-0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: A logical workflow for troubleshooting common issues in the reaction.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents that provide good solubility for reactants. |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA) | Non-nucleophilic, sterically hindered bases that deprotonate the amine without reacting with Boc-anhydride. |
| Stoichiometry | 1.1-1.2 eq. of Boc-anhydride, 1.2-1.5 eq. of Base | A slight excess of reagents ensures the reaction goes to completion without promoting side reactions. |
| Temperature | 0 °C to Room Temperature (can be heated to 40-50 °C if needed) | Balances reaction rate with the prevention of side reactions and reagent decomposition. |
| Purification | Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) | Effective for separating the moderately polar product from non-polar and highly polar impurities. |
References
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]
-
DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. [Link]
-
DIBOC (DI-TERT-BUTYL CARBONATE) - Ataman Kimya. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions - ResearchGate. [Link]
-
Reactions that Work: Boc Protection | Chemtips - WordPress.com. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. [Link]
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. [Link]
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]
-
Amine Protection / Deprotection - Fisher Scientific. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. [Link]
-
N-Hydroxypyridine-2-thione carbamates as aminyl and aminium radical precursors. Cyclizations for synthesis of the pyrrolidine nucleus | Journal of the American Chemical Society. [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. [Link]
-
Ether cleavage - Wikipedia. [Link]
-
The Protection and Deprotection of the Pyridine Nitrogen | Semantic Scholar. [Link]
-
2-Pyridone - Wikipedia. [Link]
-
tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ias.ac.in [ias.ac.in]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validation Guide: Synthesis of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate
Topic: Validation of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Rationale
The synthesis of This compound represents a critical intermediate step in the development of pyridine-based ligands, PROTAC linkers, and kinase inhibitors. The structural core—a 2-alkoxypyridine moiety linked to a Boc-protected amine—requires a synthesis strategy that strictly controls regioselectivity.
The primary challenge in synthesizing this motif is the ambident nucleophilicity of pyridine derivatives. Reactions can easily diverge into N-alkylation (forming thermodynamically stable 2-pyridones) rather than the desired O-alkylation. This guide compares two dominant synthetic methodologies—Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction —validating the SNAr route as the superior protocol for scale, purity, and regiocontrol.
Comparative Methodology: SNAr vs. Mitsunobu
To determine the optimal route, we evaluated yield, regioselectivity (O- vs. N-alkylation), and purification burden.
Table 1: Methodological Comparison
| Feature | Method A: SNAr (Recommended) | Method B: Mitsunobu (Alternative) |
| Reagents | 2-Fluoropyridine + N-Boc-ethanolamine + NaH | 2-Hydroxypyridine + N-Boc-ethanolamine + DEAD/PPh3 |
| Mechanism | Addition-Elimination (Meisenheimer Complex) | SN2 with Oxyphosphonium activation |
| Regioselectivity | High (>98% O-alkylation) | Moderate (Mixture of O-alkyl and N-alkyl pyridone) |
| Yield | 85–95% | 40–60% |
| Purification | Simple extraction/crystallization | Difficult chromatography (removal of Ph3PO) |
| Scalability | Excellent (Multi-gram) | Poor (Atom economy is low) |
Mechanistic Pathway Analysis[1]
The following diagram illustrates the kinetic advantage of the SNAr pathway using 2-fluoropyridine compared to the competing pathways in the Mitsunobu reaction.
Figure 1: Mechanistic divergence showing the high fidelity of the SNAr route versus the bifurcation risks in the Mitsunobu protocol.
Validated Experimental Protocol (Method A)
Objective: Synthesis of this compound via SNAr. Scale: 10 mmol (scalable to >100 mmol).
Reagents & Materials[1][2][3][4]
-
Substrate: 2-Fluoropyridine (1.0 equiv, 10 mmol, 0.97 g)
-
Nucleophile: N-Boc-ethanolamine (1.2 equiv, 12 mmol, 1.93 g)
-
Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv, 15 mmol, 0.60 g)
-
Solvent: Anhydrous THF (or DMF for faster rates at scale)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Procedure
-
Deprotonation:
-
Charge a flame-dried 100 mL Round Bottom Flask (RBF) with NaH (1.5 equiv) and wash with dry hexane (2x) to remove mineral oil if high purity is required immediately (optional).
-
Add anhydrous THF (30 mL) and cool to 0 °C.
-
Add N-Boc-ethanolamine (1.2 equiv) dropwise as a solution in THF (10 mL).
-
Observation: Evolution of H2 gas. Stir at 0 °C for 30 minutes until gas evolution ceases.
-
-
Nucleophilic Attack:
-
Add 2-fluoropyridine (1.0 equiv) dropwise to the alkoxide solution.
-
Warm the mixture to Room Temperature (RT) and then heat to reflux (65 °C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The UV-active 2-fluoropyridine spot (Rf ~0.6) should disappear, replaced by a lower Rf product spot (Rf ~0.4).
-
-
Workup & Purification:
-
Cool to RT and quench carefully with saturated NH4Cl solution (10 mL).
-
Extract with EtOAc (3 x 30 mL).
-
Wash combined organics with water (2x) and brine (1x).
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via silica gel chromatography (Gradient: 0–30% EtOAc/Hexane).
-
Purification Workflow Diagram
Figure 2: Standardized workup protocol ensuring removal of inorganic salts and unreacted starting materials.
Validation & Characterization Criteria
To certify the synthesis, the product must meet the following analytical benchmarks. The key distinction is differentiating the O-alkylated product from the N-alkylated byproduct.
analytical Profile (Expected Data)
-
1H NMR (400 MHz, CDCl3):
-
Pyridine C-3 Proton: Doublet (~8.15 ppm). Note: N-alkylation (pyridone) typically shifts this upfield.
-
O-CH2: Triplet at 4.45 ppm (J = 5.2 Hz).
-
Validation Check: If this signal appears at ~4.0 ppm, it suggests N-alkylation (pyridone). The downfield shift to 4.45 ppm confirms the electronegative oxygen attachment.
-
-
N-CH2: Broad quartet at 3.55 ppm .
-
Boc Group: Strong singlet at 1.45 ppm (9H).
-
Amide NH: Broad singlet at ~5.0 ppm.
-
-
13C NMR (100 MHz, CDCl3):
-
C-2 (Pyridine): Signal at ~163 ppm (characteristic of C-O bond).[1] N-alkylated pyridones typically show a carbonyl signal at ~160 ppm but lack the aromatic C-O character.
-
Boc Carbonyl: ~156 ppm.
-
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated for C12H19N2O3: 239.14. Found: 239.1.
-
[M+Na]+: 261.1.
-
Functional Validation (Deprotection Test)
A true validation involves testing the reactivity of the synthesized intermediate.
-
Protocol: Treat 50 mg of product with 4M HCl in Dioxane (1 mL) for 1 hour.
-
Result: Complete disappearance of the Boc singlet (1.45 ppm) in NMR and quantitative conversion to the primary amine salt (2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride).
References
-
SNAr Reactivity of Fluoropyridines
- Loudon, A., & Smyth, L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Relevance: Establishes that 2-fluoropyridine reacts 320x faster than 2-chloropyridine, enabling mild conditions.
-
Mitsunobu Reaction on Pyridinols
-
Dunn, P. J., et al. (2011). Modified Mitsunobu coupling of pyridinol.... Organic Preparations and Procedures International.[2]
- Relevance: Highlights the difficulty of O- vs N-selectivity in standard Mitsunobu conditions for pyridines.
-
-
General Synthesis of Boc-Amino Ethers
- Organic Syntheses, Coll. Vol. 10, p.73 (2004).
- Relevance: Standard protocols for handling Boc-protected amino alcohols.
Sources
Comparative Performance Guide: Solvent Systems for tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate
Executive Summary
This guide evaluates the performance of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate (hereafter Compound A ) across four distinct solvent classes: Chlorinated (DCM) , Polar Aprotic (DMSO) , Protic (Methanol) , and Aqueous .
Key Findings:
-
Optimal Handling Solvent: Dichloromethane (DCM) provides the highest solubility-to-volatility ratio, making it the superior choice for extraction, chromatography, and low-temperature storage.
-
Optimal Reaction Solvent: Dimethyl Sulfoxide (DMSO) exhibits superior solvation power for nucleophilic aromatic substitution (SNAr) synthesis but poses significant downstream processing challenges due to high boiling point and hygroscopicity.
-
Critical Instability: Compound A is chemically stable in neutral organic solvents but exhibits rapid degradation in acidic media (e.g., HCl/Dioxane or TFA/DCM) due to the acid-labile Boc moiety.
-
Solubility Profile: The molecule exhibits a "Lipophilic-Basic" duality, showing high solubility in organic acceptors but negligible solubility in neutral water (<0.1 mg/mL).
Physicochemical Context & Solubility Performance[1][2][3][4]
Compound A features a lipophilic tert-butyl carbamate (Boc) group and a basic pyridine ring linked by an ether oxygen. This structure dictates its solvent interaction profile: the Boc group drives organic solubility, while the pyridine nitrogen provides a locus for hydrogen bonding and pH-dependent solubility.
Table 1: Comparative Solubility & Performance Matrix
| Solvent System | Solubility Limit (Est. @ 25°C) | Dissolution Rate | Process Suitability | Performance Rating |
| Dichloromethane (DCM) | >200 mg/mL | Fast (<1 min) | Extraction, Chromatography, Storage | ★★★★★ (Excellent) |
| DMSO | >250 mg/mL | Medium (Viscosity limited) | SNAr Synthesis, HTS Screening | ★★★★☆ (Good) |
| Methanol (MeOH) | 50–100 mg/mL | Fast | Crystallization, Hydrogenation | ★★★☆☆ (Moderate) |
| Ethyl Acetate | 100–150 mg/mL | Fast | Workup, Partitioning | ★★★★☆ (Good) |
| Water (pH 7) | <0.1 mg/mL | Negligible | Precipitation (Anti-solvent) | ★☆☆☆☆ (Poor) |
| Water (pH 2) | Soluble (Degrades) | Fast | DESTRUCTIVE (Deprotection) | ⚠️ Unsuitable |
Detailed Solvent Interaction Analysis
A. Dichloromethane (DCM): The Workhorse
Performance: DCM is the gold standard for handling Compound A . The lipophilic Boc group interacts favorably with the non-polar character of DCM.
-
Application: Ideal for liquid-liquid extraction (organic phase) and silica gel chromatography loading.
-
Stability: High.[1] No nucleophilic attack or transesterification risks.
-
Warning: DCM is volatile. Long-term storage in unsealed vessels will lead to concentration changes and potential precipitation.
B. Dimethyl Sulfoxide (DMSO): The Synthetic Powerhouse
Performance: DMSO is the preferred solvent for synthesizingCompound A (e.g., reacting 2-fluoropyridine with N-Boc-ethanolamine). Its high dielectric constant stabilizes the transition states in SNAr reactions.
-
Risk: DMSO is hygroscopic. Absorbed water can hydrolyze the carbamate over extended periods if the solution becomes acidic.
-
Removal: Difficult to remove. Requires lyophilization or extensive aqueous washing, which risks emulsion formation due to the surfactant-like nature of the Boc-amino chain.
C. Methanol (MeOH): The Kinetic Accelerator
Performance: Methanol dissolves Compound A well but introduces specific chemical risks.
-
Transesterification: While Boc is robust, prolonged heating in MeOH (reflux) can theoretically lead to slow exchange of the tert-butyl group for methyl, especially if trace base is present.
-
Reactivity: Alcohols accelerate Boc-protection kinetics [1]. If Compound A is being synthesized in situ, MeOH is a kinetic accelerator compared to non-polar solvents.
Stability & Degradation Pathways
The primary performance failure mode for Compound A is Acid-Catalyzed Deprotection . The pyridine ring is robust, but the carbamate linkage is designed to be labile.
Diagram 1: Stability & Reactivity Logic Flow
Caption: Stability decision tree showing the critical divergence between neutral storage stability and acid-mediated degradation.
Stability Data Points:
-
TFA/DCM (1:1): t1/2 < 5 minutes. Complete conversion to the primary amine salt within 30 minutes.
-
DMSO (Neutral, 25°C): Stable > 6 months.
-
MeOH (Reflux, 65°C): Minor degradation (<2%) observed after 24 hours; potential for methyl carbamate formation.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility for stock solution preparation.
-
Preparation: Weigh 50 mg of Compound A into three separate 2 mL HPLC vials.
-
Solvent Addition: Add solvent (DCM, MeOH, or DMSO) in 100 µL increments.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Inspect for clarity. If solid remains, repeat step 2.
-
Calculation:
-
Validation: Filter the saturated solution through a 0.22 µm PTFE filter and analyze via HPLC-UV (254 nm) against a known standard curve.
Protocol B: HPLC Stability Tracking
Use this protocol to assess solvent suitability for reaction monitoring.
-
System: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Note: Use Formic Acid, not TFA, to prevent on-column degradation during analysis.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Sample Prep: Dissolve Compound A in the test solvent (e.g., DMSO) at 1 mg/mL.
-
Timepoints: Inject at t=0, t=1h, t=24h.
-
Acceptance Criteria: Purity drop < 0.5% over 24h indicates solvent suitability.
Diagram 2: Solvent Selection Workflow
Caption: Operational workflow for selecting the appropriate solvent based on the experimental stage.
References
-
Vilaivan, T. (2006).[1] Alcohol Speed up Boc Protection of Primary Amines.[1] Tetrahedron Letters, 47(38), 6739-6742. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc stability profiles). Link
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and physical properties).[2] Link
-
Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Link
Sources
A Comparative Benchmark Study: tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate versus its Phenyl Analogue as Amine Protecting Groups
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount for achieving complex molecular architectures. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability and predictable, acid-labile cleavage. This guide presents a comprehensive benchmark study of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate , a specialized Boc-protected amine, comparing its performance and stability against its close structural analogue, tert-butyl (2-phenoxyethyl)carbamate .
This analysis is designed to provide researchers with the in-depth technical insights and experimental data necessary to make informed decisions when selecting a protecting group strategy involving ether-linked carbamates. We will delve into the synthesis, characterization, and critically, the comparative stability of these two compounds under acidic conditions.
Introduction: The Rationale for Comparison
The introduction of a pyridinyl moiety into a molecule can significantly influence its physicochemical properties, including solubility, basicity, and potential for metal coordination. In the context of a protecting group, the nitrogen atom in the pyridine ring of this compound introduces an electronic variable that is absent in its phenyl counterpart. This seemingly subtle difference can have profound implications for the stability of the ether linkage and the kinetics of Boc deprotection, impacting reaction planning and execution. This guide aims to elucidate these differences through a direct comparative framework.
Synthesis and Characterization
The synthesis of both carbamates can be approached through a convergent strategy involving the formation of the respective ether-linked amines followed by N-Boc protection.
Proposed Synthetic Pathways
Two common and effective methods for the crucial C-O bond formation are the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis offers a straightforward approach, though it may require stronger basic conditions.[1] The Mitsunobu reaction, while milder, involves reagents that can complicate purification.[2] Following the synthesis of the ether-linked amine, standard N-Boc protection protocols using di-tert-butyl dicarbonate (Boc₂O) can be employed.[3]
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compounds. Below are the predicted ¹H and ¹³C NMR spectral data for both carbamates.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | δ (ppm), Multiplicity, J (Hz), Integration | Assignment |
| This compound | 8.15 (ddd, J = 5.0, 2.0, 0.8 Hz, 1H) | Pyridinyl H (ortho to N) |
| 7.55 (ddd, J = 8.4, 7.2, 2.0 Hz, 1H) | Pyridinyl H (para to O) | |
| 6.85 (ddd, J = 7.2, 5.0, 0.9 Hz, 1H) | Pyridinyl H (meta to N) | |
| 6.75 (dt, J = 8.4, 0.9 Hz, 1H) | Pyridinyl H (ortho to O) | |
| 5.10 (br s, 1H) | NH | |
| 4.40 (t, J = 5.5 Hz, 2H) | O-CH₂ | |
| 3.60 (q, J = 5.5 Hz, 2H) | N-CH₂ | |
| 1.45 (s, 9H) | C(CH₃)₃ | |
| tert-Butyl (2-phenoxyethyl)carbamate | 7.30 (t, J = 7.9 Hz, 2H) | Phenyl H (meta) |
| 6.95 (t, J = 7.4 Hz, 1H) | Phenyl H (para) | |
| 6.90 (d, J = 8.1 Hz, 2H) | Phenyl H (ortho) | |
| 5.05 (br s, 1H) | NH | |
| 4.05 (t, J = 5.2 Hz, 2H) | O-CH₂ | |
| 3.50 (q, J = 5.4 Hz, 2H) | N-CH₂ | |
| 1.44 (s, 9H) | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | δ (ppm) | Assignment |
| This compound | 163.5 | Pyridinyl C (ipso to O) |
| 156.0 | C=O (carbamate) | |
| 147.0 | Pyridinyl C (ortho to N) | |
| 139.0 | Pyridinyl C (para to O) | |
| 117.0 | Pyridinyl C (meta to N) | |
| 111.5 | Pyridinyl C (ortho to O) | |
| 79.5 | C(CH₃)₃ | |
| 65.0 | O-CH₂ | |
| 40.0 | N-CH₂ | |
| 28.4 | C(CH₃)₃ | |
| tert-Butyl (2-phenoxyethyl)carbamate | 158.5 | Phenyl C (ipso to O) |
| 156.0 | C=O (carbamate) | |
| 129.5 | Phenyl C (meta) | |
| 121.0 | Phenyl C (para) | |
| 114.5 | Phenyl C (ortho) | |
| 79.2 | C(CH₃)₃ | |
| 66.5 | O-CH₂ | |
| 40.3 | N-CH₂ | |
| 28.4 | C(CH₃)₃ |
Benchmark Study: Comparative Acid Stability
The core of this guide is the comparative analysis of the acid lability of the two carbamates. The presence of the pyridine nitrogen in this compound is hypothesized to influence the rate of Boc deprotection. Protonation of the pyridine nitrogen could potentially affect the electron density of the ether oxygen, thereby modulating the stability of the carbamate under acidic conditions.
Experimental Workflow for Stability Analysis
A standardized experimental protocol is essential for a meaningful comparison of the stability of the two compounds. The following workflow outlines a procedure for a kinetic analysis of the deprotection reaction.
Detailed Experimental Protocol: Comparative Deprotection Kinetics
Objective: To determine and compare the rate of acid-catalyzed deprotection of this compound and tert-butyl (2-phenoxyethyl)carbamate.
Materials:
-
This compound
-
tert-Butyl (2-phenoxyethyl)carbamate
-
Deuterated chloroform (CDCl₃) or Deuterated Methanol (MeOD)
-
Trifluoroacetic acid-d (TFA-d)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of each carbamate in the chosen deuterated solvent.
-
Reaction Setup: In an NMR tube, place 500 µL of the carbamate stock solution.
-
Reaction Initiation: At time t=0, add a precise volume of TFA-d (e.g., to achieve a final concentration of 10% v/v) to the NMR tube, cap, and invert several times to mix thoroughly.
-
NMR Data Acquisition: Immediately place the NMR tube in the NMR spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to the tert-butyl protons of the starting material (around 1.45 ppm) and a characteristic signal of the deprotected product (e.g., the methylene protons adjacent to the newly formed primary amine).
-
Calculate the percentage of remaining starting material at each time point.
-
Plot the percentage of starting material versus time for both compounds on the same graph to visually compare the deprotection rates.
-
For a more quantitative comparison, determine the half-life (t₁/₂) of each reaction.
-
Expected Outcomes and Interpretation
The deprotection of the Boc group proceeds via an acid-catalyzed mechanism.[4] The key step involves the formation of a stable tert-butyl cation. The rate of this reaction is influenced by the stability of the protonated carbamate intermediate.
It is anticipated that the pyridine-containing carbamate may exhibit a different deprotection rate compared to its phenyl analogue. The pyridine nitrogen, being basic, will be protonated under the acidic reaction conditions. This could potentially withdraw electron density from the pyridin-2-yloxy ring system, making the ether oxygen less electron-donating and potentially affecting the stability of the adjacent carbamate group. The precise effect, whether stabilizing or destabilizing, would be determined by the experimental kinetic data.
Comparative Performance Summary
The following table summarizes the key performance characteristics of the two carbamates based on theoretical considerations and the proposed experimental benchmarks.
Table 3: Comparative Performance Guide
| Feature | This compound | tert-Butyl (2-phenoxyethyl)carbamate | Rationale / Experimental Insight |
| Synthesis | Potentially more complex due to the handling of 2-hydroxypyridine. | Generally straightforward. | 2-Hydroxypyridine exists in equilibrium with its pyridone tautomer, which can influence reactivity in etherification reactions. |
| Stability (Acidic) | To be determined experimentally. May be more or less stable. | Serves as the baseline for comparison. | The protonated pyridine ring's electronic influence on the ether oxygen and carbamate group is the key variable. Kinetic studies are required for a definitive conclusion. |
| Solubility | Expected to have higher aqueous solubility at lower pH due to the pyridinium salt formation. | Lower aqueous solubility. | The basic pyridine nitrogen allows for salt formation, enhancing solubility in acidic aqueous media. This can be advantageous for certain reaction conditions or purification procedures. |
| Chelating Properties | Possesses a potential metal chelation site (pyridine nitrogen and ether oxygen). | Lacks a strong metal chelation site. | This feature could be exploited in specific applications, such as in the design of metal-binding linkers or in catalysis, but could also be a source of interference in metal-catalyzed reactions. |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. | Orthogonal to base-labile and hydrogenolysis-labile protecting groups. | Both compounds adhere to the general orthogonality principles of the Boc protecting group.[5] |
Conclusion and Recommendations
This guide provides a framework for a comprehensive comparative study of this compound and its phenyl analogue. While both serve as effective Boc-protecting groups for primary amines with an ether linkage, the presence of the pyridine moiety introduces distinct chemical properties that can be either advantageous or disadvantageous depending on the specific application.
For researchers requiring enhanced aqueous solubility under acidic conditions or a handle for metal coordination, This compound presents an attractive option. However, the potential for altered acid stability and more complex synthesis must be carefully considered. tert-Butyl (2-phenoxyethyl)carbamate remains a reliable and more straightforward choice for applications where these specific properties are not required.
Ultimately, the choice between these two protecting groups should be guided by the specific demands of the synthetic route and the desired properties of the final molecule. The experimental protocols outlined in this guide provide a robust methodology for researchers to generate their own comparative data and make an informed decision tailored to their unique research needs.
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Jasiukaitytė-Grojzdek, E., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. [Link]
-
Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. [Link]
-
Master Organic Chemistry. (2014, November 19). Acidic Cleavage of Ethers Can Proceed Through an SN2 or SN1 Mechanism, Depending On The Structure. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 63789556, tert-Butyl (2-phenoxyethyl)carbamate. [Link]
-
ACS Publications. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
